6-Cyclopropylpiperidine-2,4-dione
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Overview
Description
6-Cyclopropylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpiperidine-2,4-dione typically involves the Dieckmann cyclization of appropriate β-keto esters. One common method includes the use of monomethyl malonate and sodium methoxide in methanol, followed by cyclization under reflux conditions . Another approach involves the Michael addition of acetates and acrylamides, promoted by potassium tert-butoxide, followed by intramolecular nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable methods such as the regioselective Dieckmann cyclization and Michael addition are likely employed due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 6-Cyclopropylpiperidine-2,4-diol.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
6-Cyclopropylpiperidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpiperidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Piperidine-2,4-dione: Similar in structure but lacks the cyclopropyl group.
Piperidine-2,6-dione: Another related compound with different substitution patterns.
Cyclopropylpiperidine: Lacks the carbonyl groups at the 2 and 4 positions.
Uniqueness: 6-Cyclopropylpiperidine-2,4-dione is unique due to the presence of both the cyclopropyl group and the two carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-cyclopropylpiperidine-2,4-dione |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7(5-1-2-5)9-8(11)4-6/h5,7H,1-4H2,(H,9,11) |
InChI Key |
HPXPQPMVNBLZPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(=O)CC(=O)N2 |
Origin of Product |
United States |
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